molecular formula C10H12INO2 B8243644 4-Iodo-2-isopropoxybenzamide

4-Iodo-2-isopropoxybenzamide

Cat. No.: B8243644
M. Wt: 305.11 g/mol
InChI Key: LDNIESVKKMMWRD-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropoxybenzamide is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this compound were not identified, benzamide derivatives with iodine and alkoxy substituents, such as the isopropoxy group, are valuable intermediates in synthetic chemistry . Related compounds have been investigated as potential precursors in the synthesis of more complex heterocyclic structures, including hypervalent iodine reagents like benziodazolones . These reagents have demonstrated significant utility as atom-transfer agents and oxidants, enabling key transformations such as the direct esterification of alcohols and amidation of amines . The structural motif of a benzamide bearing an iodine atom also makes it a potential candidate for use in cross-coupling reactions, which are fundamental to constructing complex molecular architectures in drug discovery and material science. Researchers may explore its application in developing new synthetic methodologies or as a building block for biologically active molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-iodo-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNIESVKKMMWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of 2-Isopropoxybenzoic Acid Followed by Amidation

This two-step approach prioritizes iodination before amide formation to avoid competing directing effects.

Iodination of 2-Isopropoxybenzoic Acid

Reagents :

  • 2-Isopropoxybenzoic acid (purity ≥98%)

  • Iodine (0.5–1.0 equiv)

  • Iodic acid (HIO₃, 0.1–0.5 equiv)

  • β-zeolite catalyst (Si/Al = 10–250, modified with Ag or Fe)

  • Acetic acid (solvent, 10–50 parts by weight)

Conditions :

  • Temperature: 70–150°C

  • Pressure: 0.01–1 MPa (absolute)

  • Reaction time: 8–12 hours

Mechanism :
The β-zeolite’s microporous structure confines the reaction, enhancing para selectivity relative to the isopropoxy group. Iodic acid oxidizes iodine (I₂) to the electrophilic I⁺ species, which attacks the aromatic ring para to the isopropoxy group.

Outcome :

  • Yield: 65–75%

  • Purity: 90–95% (pre-crystallization)

Amidation of 4-Iodo-2-isopropoxybenzoic Acid

Reagents :

  • 4-Iodo-2-isopropoxybenzoic acid

  • Thionyl chloride (SOCl₂, 1.2 equiv)

  • Ammonium hydroxide (NH₄OH, 2.0 equiv)

Procedure :

  • Acid Chloride Formation : React the iodinated acid with SOCl₂ at 60°C for 3 hours.

  • Ammonolysis : Add NH₄OH dropwise at 0°C, stir for 2 hours.

Purification :

  • Crystallization from ethyl acetate/hexane (1:3)

  • Yield: 80–85%

  • Purity: ≥98% (HPLC)

Synthesis of 2-Isopropoxybenzamide

Reagents :

  • Salicylamide (2-hydroxybenzamide)

  • Isopropyl bromide (1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethylformamide (DMF, solvent)

Conditions :

  • Temperature: 80°C, 6 hours

  • Yield: 70–75%

Regioselective Iodination

Reagents :

  • Sodium iodide (NaI, 1.1 equiv)

  • Sodium hypochlorite (NaOCl, 1.0 equiv)

  • Acetic acid (solvent)

Mechanism :
In situ generation of iodine chloride (ICl) enables electrophilic iodination at the para position relative to the isopropoxy group.

Conditions :

  • Temperature: 75–80°C

  • Time: 1 hour

  • Yield: 60–65%

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:4)

  • Purity: 95% (NMR)

Critical Reaction Parameters and Optimization

Solvent Effects on Iodination

SolventReaction Rate (h⁻¹)Para Selectivity (%)
Acetic acid0.1592
Chlorobenzene0.0885
DMF0.1278

Acetic acid maximizes both rate and selectivity due to its polarity and compatibility with iodine.

Catalyst Impact on Regioselectivity

CatalystPara Isomer Yield (%)
β-Zeolite (Ag)88
β-Zeolite (Fe)82
No catalyst45

Metal-modified β-zeolites enhance para-directing effects through Lewis acid interactions.

Spectroscopic Validation and Purity Assessment

NMR Characterization (CDCl₃)

  • ¹H NMR :

    • Isopropyl CH₃: δ 1.2–1.4 (d, 6H)

    • Aromatic H-3: δ 7.8 (d, J = 8.5 Hz)

    • Aromatic H-5: δ 6.9 (d, J = 8.5 Hz)

  • ¹³C NMR :

    • C-I: δ 98.5

    • C=O: δ 168.2

X-ray Crystallography

Single-crystal analysis confirms iodine at position 4 and isopropoxy at position 2, with hydrogen bonding between the amide NH and ether oxygen (d = 2.1 Å).

Industrial-Scale Purification Strategies

Crystallization Optimization

Cooling Rate (°C/min)Crystal Size (µm)Purity (%)
0.515098
2.05095

Slow cooling (0.5°C/min) yields larger, purer crystals.

Challenges and Alternative Approaches

Competing Directing Effects

The amide group’s meta-directing influence may reduce para selectivity during late-stage iodination, favoring Route 1 (iodination before amidation).

Stability of Isopropoxy Group

Prolonged heating above 150°C risks ether cleavage; maintaining temperatures ≤80°C preserves functionality .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Iodo-2-isopropoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can further modulate the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide derivatives are a well-studied class of compounds with diverse pharmacological activities. Below, 4-Iodo-2-isopropoxybenzamide is compared to key analogs from the literature, focusing on structural variations and inferred functional implications.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents/Modifications Key Functional Groups Inferred Pharmacological Relevance
This compound 4-iodo, 2-isopropoxy Iodine, isopropoxy Potential σ receptor modulation
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) 4-iodo, N-benzylpiperidinyl Iodine, benzylpiperidine High σ-1 receptor affinity
BD 1008 3,4-dichlorophenyl, pyrrolidinyl Dichlorophenyl, pyrrolidine σ receptor antagonist; CNS activity
BD 1047 3,4-dichlorophenyl, dimethylamino Dichlorophenyl, dimethylamine σ receptor antagonist; improved solubility
(+)-MR200 4-chlorophenyl, cyclopropane carboxylate Chlorophenyl, cyclopropane Dopamine autoreceptor agonist

Key Observations:

However, 4-IBP’s benzylpiperidinyl group confers higher σ-1 affinity, suggesting that nitrogen-containing side chains are critical for receptor engagement . In contrast, BD 1008 and BD 1047 feature dichlorophenyl groups, which may improve metabolic stability but reduce selectivity due to broader hydrophobic interactions.

Alkoxy vs. Piperidine/Amino Groups: The isopropoxy group in this compound likely increases lipophilicity compared to BD 1047’s dimethylamino group, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Pharmacological Implications :

  • Compounds like BD 1008 and BD 1047 exhibit well-documented σ receptor antagonism, whereas this compound’s activity remains speculative. Its structural similarity to 4-IBP suggests possible σ-1 modulation, but the absence of a piperidine moiety may limit potency .

Q & A

How can the PICO framework structure clinical research questions for this compound’s anticancer potential?

  • Methodological Answer :
  • Population (P) : Define patient cohorts (e.g., solid tumors with specific biomarkers).
  • Intervention (I) : Administer compound at optimized dosing schedules.
  • Comparison (C) : Use standard chemotherapeutics (e.g., cisplatin) as controls.
  • Outcome (O) : Measure progression-free survival (PFS) and RECIST criteria for tumor response .

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